molecular formula C16H32N2O6 B8047346 7,10-Dinitrohexadecane-8,9-diol

7,10-Dinitrohexadecane-8,9-diol

Cat. No.: B8047346
M. Wt: 348.43 g/mol
InChI Key: QHVLQOVVQSQSBX-UHFFFAOYSA-N
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Description

7,10-Dinitrohexadecane-8,9-diol is a synthetic aliphatic diol characterized by a 16-carbon chain (hexadecane backbone) with nitro (-NO₂) groups at positions 7 and 10 and hydroxyl (-OH) groups at positions 8 and 7.

Properties

IUPAC Name

7,10-dinitrohexadecane-8,9-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O6/c1-3-5-7-9-11-13(17(21)22)15(19)16(20)14(18(23)24)12-10-8-6-4-2/h13-16,19-20H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVLQOVVQSQSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C(C(CCCCCC)[N+](=O)[O-])O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Natural Sesquiterpene Diols

Example: (8R,9R)-Isocaryolane-8,9-diol and Selina-4(14),7(11)-diene-8,9-diol
  • Structure: These are bicyclic sesquiterpenoids with hydroxyl groups at positions 8 and 8. For instance, selina-4(14),7(11)-diene-8,9-diol (C₁₅H₂₄O₂) features exo methylene groups and a fused ring system .
  • Biosynthesis : Derived from marine organisms (e.g., Rumphella antipathes) or plants, with stereochemistry confirmed via synthetic methods .
  • Activity : Anti-inflammatory properties are reported in natural sesquiterpene diols, contrasting with the likely explosive/industrial uses of nitro-substituted diols .
Property 7,10-Dinitrohexadecane-8,9-diol Selina-4(14),7(11)-diene-8,9-diol
Source Synthetic Natural (marine/plant origin)
Functional Groups Nitro, diol Diol, exo methylene
Key Applications Explosives, polymers Anti-inflammatory agents
Stability Likely high (nitro groups) Moderate (sensitive to oxidation)

Metabolically Derived Diols

Example: Limonene-8,9-diol
  • Structure: A monoterpene diol formed via oxidation of d-limonene, with hydroxyl groups at positions 8 and 9 .
  • Synthesis : Produced via cytochrome P450-mediated epoxidation and hydrolysis in humans and rats. Limonene-8,9-diol is a major urinary metabolite in cancer patients .
  • Activity : Associated with antitumor effects (via farnesyl transferase inhibition) and rapid renal excretion .
Property This compound Limonene-8,9-diol
Source Synthetic Metabolic (limonene oxidation)
Functional Groups Nitro, diol Diol
Metabolic Fate Not reported Rapid glucuronidation/excretion
Toxicity Likely higher (nitro groups) Low (natural metabolite)

Cannabinoid Diols

Example: HU-243 (6aR,9R,10aR)-6,6-dimetyl-3-(2-metyloktán-2-yl)-hexahydrobenzo/c/chromen-1,9-diol
  • Structure : A complex polycyclic diol with a chromen ring system and methyl substituents .
  • Activity: Psychoactive cannabinoid receptor interactions, contrasting with non-pharmacological uses of nitro-aliphatic diols .
Property This compound HU-243
Structure Linear aliphatic Polycyclic aromatic
Functional Groups Nitro, diol Diol, methyl, chromen ring
Applications Industrial Psychotropic agents
Example: (8R,9R)-2-Methylnonadecane-8,9-diol
  • Synthesis: Produced via reaction of diol precursors with p-toluene sulfonic acid in methanol .
  • Applications : Intermediate in epoxy compound manufacturing (e.g., cis-7,8-epoxy-2-methyloctadecane) .
Property This compound 2-Methylnonadecane-8,9-diol
Functional Groups Nitro, diol Diol, methyl
Synthesis Not detailed in evidence Acid-catalyzed reaction
Use Case Explosives/polymers Epoxy precursors

Key Research Findings and Implications

  • Toxicity : Aliphatic nitro compounds are often associated with higher toxicity than metabolically derived diols (e.g., limonene-8,9-diol) .
  • Synthetic Challenges : Positional isomerism (e.g., 7,10 vs. 8,9 nitro placement) may influence synthesis routes and purity, as seen in diol separation methods for compounds 9 and 10 .

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